LCZ696 interMediate

Descripción general

Descripción

LCZ696, also known as sacubitril/valsartan, is a twice-a-day medicine being investigated for heart failure. It has a unique mode of action which is thought to reduce the strain on the failing heart .

Synthesis Analysis

LCZ696 is a valsartan and Sacubitril sodium salt hydrate eutectic. The synthesis process involves obtaining a product in a hydrated eutectic mode by acidifying and dissociating a Sacubitril calcium salt and valsartan in a sodium hydroxide solution . A study on co-crystallization of LCZ696 using in situ ATR-FTIR and imaging revealed that LCZ696 crystals were prepared successfully by S-valsartan and sacubitril .Molecular Structure Analysis

In the co-crystallization process, LCZ696 crystals were formed involving S-valsartan and sacubitril. These crystals were characterized by SEM, XRPD, TG-DSC, and ATR-FTIR .Chemical Reactions Analysis

The co-crystallization process of LCZ696 was monitored using ATR-FTIR and imaging. The nucleation process was very slow compared with the transformation process, indicating that the co-crystallization was controlled by nucleation .Physical And Chemical Properties Analysis

LCZ696 crystals have shown difficulties in filtration mainly due to the small particle size. They are composed of very thin hexagonal plates, indicating that LCZ696 crystals grow mainly in two size dimensions .Safety And Hazards

Propiedades

Número CAS |

1038924-62-7 |

|---|---|

Nombre del producto |

LCZ696 interMediate |

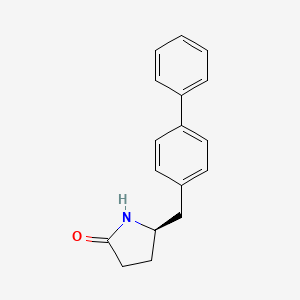

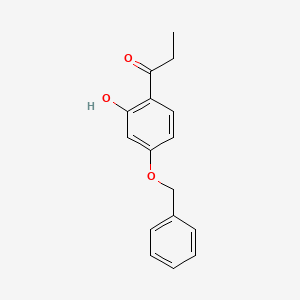

Fórmula molecular |

C17H17NO |

Peso molecular |

251.32 g/mol |

Nombre IUPAC |

(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m1/s1 |

Clave InChI |

SOBIWLIICMUXJK-MRXNPFEDSA-N |

SMILES isomérico |

C1CC(=O)N[C@H]1CC2=CC=C(C=C2)C3=CC=CC=C3 |

SMILES canónico |

C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-B]pyridazin-3-amine](/img/structure/B8757232.png)

![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]-2-nitroaniline](/img/structure/B8757243.png)

![3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8757325.png)